Mitiperstat - 1933460-19-5

Mitiperstat

Catalog Number: EVT-10962688
CAS Number: 1933460-19-5
Molecular Formula: C15H15ClN4OS
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Myeloperoxidase Inhibition as a Therapeutic Strategy

Pathophysiological Role of Myeloperoxidase in Inflammatory Diseases

Myeloperoxidase, a heme peroxidase enzyme abundantly expressed in neutrophils and monocytes, catalyzes the formation of reactive oxygen and halogenating species during inflammatory responses. Upon leukocyte activation, myeloperoxidase is released into extracellular spaces, generating hypochlorous acid from hydrogen peroxide and chloride anions. This potent oxidant modifies proteins, lipids, and nucleic acids, propagating oxidative tissue damage [7] [8]. In cardiovascular pathologies, myeloperoxidase-derived oxidants promote low-density lipoprotein oxidation, endothelial dysfunction, and plaque instability in atherosclerosis. Myeloperoxidase activity correlates with atherosclerotic burden and predicts adverse cardiac events, positioning it as a key mediator in coronary artery disease progression [8].

Beyond cardiovascular contexts, myeloperoxidase facilitates neutrophil extracellular trap formation and amplifies inflammatory cascades in pulmonary and metabolic diseases. In chronic obstructive pulmonary disease, myeloperoxidase activity damages lung parenchyma and contributes to airway remodeling [1]. Within tumor microenvironments, myeloperoxidase-expressing myeloid-derived suppressor cells create an immunosuppressive niche through T-cell inhibition and angiogenesis promotion, facilitating cancer progression [2] [4]. Cerebral ischemia-reperfusion injury models further demonstrate myeloperoxidase infiltration in the ischemic penumbra, where it exacerbates neuronal damage through blood-brain barrier disruption mediated by matrix metalloproteinase activation and oxidative modification of neurovascular components [7].

Table 1: Pathophysiological Consequences of Myeloperoxidase Activity in Disease States

Disease ContextKey MechanismsFunctional Outcomes
AtherosclerosisLDL oxidation, endothelial nitric oxide consumption, plaque destabilizationIncreased acute coronary syndrome risk
Heart FailureMyocardial fibrosis, impaired ventricular relaxation, microvascular inflammationDiastolic dysfunction, preserved ejection fraction HF
MelanomaMyeloid-derived suppressor cell-mediated T-cell suppressionResistance to immune checkpoint therapy
Ischemic StrokeBlood-brain barrier disruption via matrix metalloproteinase activationHemorrhagic transformation, expanded infarct volume
Metabolic Liver DiseaseHepatocyte oxidative damage, stellate cell activationFibrosis progression in steatohepatitis

Rationale for Targeted Myeloperoxidase Inhibition in Cardio-Metabolic and Pulmonary Disorders

Pharmacological myeloperoxidase inhibition represents a precision therapeutic strategy that targets upstream oxidative pathways common to multiple inflammatory diseases. Unlike broad-spectrum antioxidants, myeloperoxidase inhibitors specifically intercept the enzymatic generation of hypochlorous acid and other cytotoxic oxidants at inflammatory sites, potentially preserving physiological hydrogen peroxide signaling [5] [8]. In heart failure with preserved ejection fraction, microvascular inflammation driven by myeloperoxidase activity impairs myocardial relaxation and compliance. The SATELLITE phase 2a trial demonstrated that myeloperoxidase inhibition with mitiperstat significantly reduced myeloperoxidase-specific activity by 69% (95% CI: 36.3–85.0) from baseline, accompanied by numerical improvements in exercise capacity and wellness scores [5]. Proteomic analyses revealed partial reversal of inflammatory molecular signatures associated with heart failure morbidity, supporting mechanistic engagement of the myeloperoxidase pathway [5] [9].

In oncology, myeloperoxidase inhibition reverses immunosuppressive barriers within tumor microenvironments. Murine melanoma models demonstrated complete response rates when combining myeloperoxidase inhibitors with anti-PD-1/anti-CTLA-4 therapy, achieving 100% long-term survival in the YUMM3.3 model [4]. This synergy stems from restored T-cell function and normalized cytokine profiles, illustrating how myeloperoxidase inhibition can potentiate immunotherapy efficacy. For metabolic dysfunction-associated steatohepatitis, preclinical evidence indicates that myeloperoxidase-derived oxidants directly activate hepatic stellate cells and promote fibrotic remodeling, providing mechanistic justification for current clinical evaluation [1] [3].

Historical Development of Myeloperoxidase Inhibitors and Mitiperstat’s Position

Early myeloperoxidase inhibitors like 4-aminobenzoic acid hydrazide (4-ABAH) established proof-of-concept but exhibited suboptimal pharmacokinetic properties and limited target specificity [2]. Subsequent candidates addressed these limitations through enhanced selectivity and drug-like characteristics. Mitiperstat (AZD4831), developed by AstraZeneca, represents a mechanistically distinct, irreversible inhibitor that covalently binds the myeloperoxidase heme moiety. This suicide substrate mechanism enables sustained enzyme inactivation even after plasma clearance, permitting once-daily dosing [1] [9].

Mitiperstat demonstrates favorable pharmacokinetics characterized by rapid absorption (time to maximum plasma concentration: 1–2 hours), dose-proportional exposure, and a long elimination half-life (50–74 hours) enabling steady-state achievement within 10 days of daily administration. Population pharmacokinetic analyses across healthy Japanese, Chinese, and primarily Caucasian cohorts revealed no clinically relevant ethnic variability, supporting global dosing consistency [1] [3] [6]. Unlike earlier compounds, mitiperstat exhibits minimal interference with thyroid peroxidase—a structurally related heme peroxidase—reducing off-target endocrine risks [9].

Table 2: Evolution of Myeloperoxidase Inhibitors in Clinical Development

Inhibitor GenerationRepresentative AgentsMechanistic AttributesTherapeutic Limitations
First-generation4-ABAHReversible competitive inhibitionLow potency, short half-life, off-target effects
Second-generationPF-1355, AZD5904Irreversible inhibition, improved selectivityComplex metabolism, CYP interactions
Third-generationMitiperstatCovalent heme binding, high specificity, long half-life (50–74h)Dose-dependent rash (manageable at ≤5mg)

Current phase 2b/3 trials (ENDEAVOR) are evaluating mitiperstat across cardio-metabolic indications including heart failure with preserved ejection fraction, metabolic dysfunction-associated steatohepatitis, and chronic obstructive pulmonary disease [1] [5] [6]. Its development signifies a transition from proof-of-concept tools toward clinically optimized therapeutics targeting myeloperoxidase-driven inflammatory networks across organ systems. Unlike preceding candidates, mitiperstat’s pharmacokinetic stability, established target engagement biomarkers (e.g., myeloperoxidase-specific activity), and oral bioavailability position it as the most clinically advanced myeloperoxidase inhibitor to date [3] [9].

Properties

CAS Number

1933460-19-5

Product Name

Mitiperstat

IUPAC Name

1-[[2-[(1R)-1-aminoethyl]-4-chlorophenyl]methyl]-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C15H15ClN4OS/c1-8(17)11-6-10(16)3-2-9(11)7-20-12-4-5-18-13(12)14(21)19-15(20)22/h2-6,8,18H,7,17H2,1H3,(H,19,21,22)/t8-/m1/s1

InChI Key

BHKKSKOHRFHHIN-MRVPVSSYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)CN2C3=C(C(=O)NC2=S)NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.